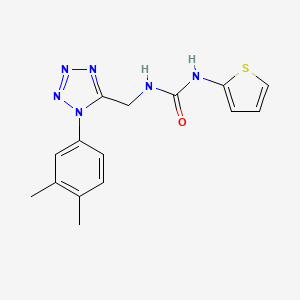
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N6OS and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(thiophen-2-yl)urea is a compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N6O2 with a molecular weight of approximately 344.4 g/mol. The compound features a tetrazole ring , which is known for enhancing biological activity through various mechanisms, including interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring followed by coupling with thiophenes and urea moieties. The synthetic pathways often utilize reagents that facilitate the formation of the tetrazole structure, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of tetrazole derivatives, including our compound of interest. Research indicates that derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
| Salmonella typhimurium | 10 |
These results suggest that the compound possesses potential as an antibacterial agent, particularly effective against common pathogens .
Anticancer Activity
In addition to antimicrobial properties, compounds similar to this compound have been studied for their anticancer effects. Research has shown that certain tetrazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For instance, a related study demonstrated that tetrazole compounds inhibited the growth of various cancer cell lines by interfering with metabolic pathways essential for cell survival .
Anti-inflammatory Effects
The anti-inflammatory potential of tetrazoles has also been documented. Compounds with similar structures have been found to reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies
- Study on Antimicrobial Activity : A study conducted by Nessim et al. evaluated several tetrazole derivatives for their antimicrobial properties using agar diffusion methods. The results indicated that certain derivatives showed strong inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : A thesis from Groningen Research Institute reported on a series of tetrazole-based compounds demonstrating significant anticancer activity through pathways involving apoptosis and cell cycle arrest .
属性
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-5-6-12(8-11(10)2)21-13(18-19-20-21)9-16-15(22)17-14-4-3-7-23-14/h3-8H,9H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVWRNNOTUMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














